molecular formula C6H10N2O2 B6256363 1,3-dimethyl-1,3-diazinane-2,4-dione CAS No. 4874-13-9

1,3-dimethyl-1,3-diazinane-2,4-dione

Cat. No. B6256363
CAS RN: 4874-13-9
M. Wt: 142.2
InChI Key:
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Description

1,3-Dimethyl-1,3-diazinane-2,4-dione is an organic compound . It is commonly known as Dimethylmaleic anhydride (DMMA) and exists as a white solid powder at room temperature.


Synthesis Analysis

1,3-Dimethyl-1,3-diazinane-2,4-dione (CDD) is an analog of ribulose that has been shown to inhibit the synthesis of both human immunodeficiency virus (HIV) and hepatitis B virus . CDD inhibits the activity of viral reverse transcriptase and protease enzymes .


Molecular Structure Analysis

The molecular weight of 1,3-dimethyl-1,3-diazinane-2,4-dione is 142.2. The average mass is 128.129 Da and the monoisotopic mass is 128.058578 Da .


Chemical Reactions Analysis

1,3-Dimethyl-1,3-diazinane-2,4-dione (CDD) has been shown to inhibit the synthesis of both human immunodeficiency virus (HIV) and hepatitis B virus . CDD inhibits the activity of viral reverse transcriptase and protease enzymes .


Physical And Chemical Properties Analysis

1,3-Dimethyl-1,3-diazinane-2,4-dione is a white solid powder at room temperature. The molecular weight is 142.2, the average mass is 128.129 Da, and the monoisotopic mass is 128.058578 Da .

Future Directions

The future directions of 1,3-dimethyl-1,3-diazinane-2,4-dione could involve further exploration of its inhibitory effects on viral reverse transcriptase and protease enzymes, which are crucial for the replication of HIV and hepatitis B virus . This could potentially lead to the development of new antiviral drugs.

properties

IUPAC Name

1,3-dimethyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYOHIBNWMCUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343219
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,3-diazinane-2,4-dione

CAS RN

4874-13-9
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1,3-diazinane-2,4-dione
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